molecular formula C9H11FO2 B1337513 1-Fluoro-3-phenoxypropan-2-ol CAS No. 705-97-5

1-Fluoro-3-phenoxypropan-2-ol

Cat. No.: B1337513
CAS No.: 705-97-5
M. Wt: 170.18 g/mol
InChI Key: SXNKJLLKDWVVLG-UHFFFAOYSA-N
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Description

1-Fluoro-3-phenoxypropan-2-ol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluoro group, a phenoxy group, and a hydroxyl group on a propane backbone

Scientific Research Applications

1-Fluoro-3-phenoxypropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-phenoxypropan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of 1-fluoro-3-phenoxypropan-2-one.

    Reduction: Formation of 3-phenoxypropan-2-ol.

    Substitution: Formation of 1-azido-3-phenoxypropan-2-ol or 1-thio-3-phenoxypropan-2-ol.

Comparison with Similar Compounds

    1-Chloro-3-phenoxypropan-2-ol: Similar structure but with a chloro group instead of a fluoro group.

    1-Bromo-3-phenoxypropan-2-ol: Contains a bromo group instead of a fluoro group.

    1-Iodo-3-phenoxypropan-2-ol: Features an iodo group in place of the fluoro group.

Uniqueness: 1-Fluoro-3-phenoxypropan-2-ol is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-fluoro-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNKJLLKDWVVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452940
Record name 2-Propanol, 1-fluoro-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-97-5
Record name 2-Propanol, 1-fluoro-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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